8-Phenylimidazo[1,2-a]pyrazine
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Overview
Description
8-Phenylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development. The imidazo[1,2-a]pyrazine scaffold is particularly valued for its stability and ability to participate in various chemical reactions, making it a crucial component in the development of pharmaceuticals and other chemical products .
Biochemical Analysis
Biochemical Properties
8-Phenylimidazo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), an enzyme involved in gene transcription and cell cycle progression . This inhibition is achieved through binding interactions with the enzyme, leading to a decrease in its activity. Additionally, this compound has been found to interact with protease enzymes, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated cytotoxic effects on breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines . These effects are primarily due to its ability to inhibit CDK9, leading to disrupted cell cycle progression and apoptosis. Furthermore, this compound has shown antiviral activity against human coronavirus 229E, indicating its potential in antiviral therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK9, inhibiting its kinase activity and subsequently affecting gene transcription . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site. Additionally, this compound interacts with protease enzymes, forming hydrogen bonds and hydrophobic interactions that inhibit their activity . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites that contribute to its biological activity. Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution are crucial for the compound’s biological activity, as they determine its localization and accumulation within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it affects gene transcription and other nuclear processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with a phenyl-substituted aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. Reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts such as palladium or copper salts are frequently employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 8-Phenylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Phenylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but differing in the nitrogen position within the ring system.
Imidazo[1,2-a]pyrimidine: Similar scaffold but with an additional nitrogen atom in the ring, leading to different chemical properties and reactivity.
Uniqueness: 8-Phenylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct electronic and steric properties. These features make it particularly suitable for certain chemical reactions and biological interactions that are not as effectively achieved with other similar compounds .
Properties
IUPAC Name |
8-phenylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-12-14-7-9-15(12)8-6-13-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNHJWWYANDCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN3C2=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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